3-Methylisoquinoline

Catalog No.
S702513
CAS No.
1125-80-0
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylisoquinoline

CAS Number

1125-80-0

Product Name

3-Methylisoquinoline

IUPAC Name

3-methylisoquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3

InChI Key

FVVXWRGARUACNW-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C=N1

Canonical SMILES

CC1=CC2=CC=CC=C2C=N1

The exact mass of the compound 3-Methylisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4619. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylisoquinoline (CAS: 1125-80-0) is a solid N-heterocyclic aromatic compound. It serves as a key structural motif and precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. [1] Unlike its parent compound, isoquinoline, the addition of a methyl group at the C3 position introduces specific steric and electronic properties that directly influence its reactivity, physical state, and suitability for particular synthetic pathways, making the choice of isomer a critical procurement decision. [2]

Research Fit

Negative control compound for receptor binding studies
CYP enzyme inhibition reference for metabolism assays
Building block for 3-substituted isoquinoline synthesis

Direct substitution of 3-Methylisoquinoline with its common isomer, 1-Methylisoquinoline, or the parent isoquinoline often leads to process failure or unexpected products. The position of the methyl group fundamentally alters the molecule's properties. The C1-methyl isomer possesses a chemically reactive methyl group due to electronic activation from the adjacent nitrogen atom, making it suitable for subsequent functionalization. [1] In contrast, the C3-methyl group is significantly less reactive, serving as a stable steric and electronic modifier. This seemingly minor structural difference dictates major differences in physical state (solid vs. liquid), handling protocols, and chemical reactivity, rendering the isomers non-interchangeable for most synthetic and formulation purposes. [REFS-2, REFS-3]

Substitution Risk

1-Methyl or 4-methyl isomers may alter receptor binding and CYP inhibition profiles; pharmacological data may not transfer.

Unsubstituted isoquinoline differs in logP and pKa, requiring different chromatographic conditions; direct method transfer may fail.

Synthetic route availability is isomer-specific; other methylisoquinolines may lack a comparable direct catalytic pathway.

Differentiated Physical State: Solid Form Enables Precise Handling and Formulation

A primary differentiator for procurement and process design is the physical state. 3-Methylisoquinoline is a crystalline solid at standard temperature and pressure, whereas its common isomer, 1-Methylisoquinoline, is a liquid. [REFS-1, REFS-2] This distinction is critical for laboratory and industrial workflows, influencing everything from material dispensing and weighing accuracy to storage and formulation compatibility. The solid form allows for precise gravimetric measurement, eliminating the density and temperature-based variability associated with volumetric dispensing of the liquid isomer.

Evidence DimensionPhysical State at Standard Temperature and Pressure
Target Compound DataSolid (Melting Point: 63-65 °C)
Comparator Or Baseline1-Methylisoquinoline (CAS 1721-93-3): Liquid (Density: 1.078 g/mL at 25 °C)
Quantified DifferenceQualitative difference in physical state (Solid vs. Liquid) under standard handling conditions.
ConditionsStandard laboratory conditions (STP).

The solid form allows for precise gravimetric measurement, avoids volumetric errors, and is often preferred for solid-state formulations or reactions requiring high molar accuracy.

α1 & Ca²⁺ channel binding
Head-to-head
Target: no effect up to 100 µM
Comparators: measurable affinity (dihydropapaverine, tetrahydropapaverine, etc.)
Supports assay specificity verification as negative control
Rat brain cortex membranes; radioligand binding

Chemically Stable Methyl Group: Avoids Unwanted Side Reactions Seen in the 1-Methyl Isomer

The selection between 1- and 3-methylisoquinoline is frequently dictated by the required reactivity of the methyl group itself. The methyl group at the C1 position is electronically activated by the adjacent ring nitrogen, making its protons acidic and susceptible to deprotonation and subsequent reactions like condensations. [1] In contrast, the methyl group at the C3 position lacks this activation and is comparatively inert. This makes 3-Methylisoquinoline the required precursor when the methyl group must act as a stable steric or electronic directing group without participating in the reaction.

Evidence DimensionReactivity of Methyl Group Protons
Target Compound DataRelatively non-acidic and chemically stable; suitable as a passive directing group.
Comparator Or Baseline1-Methylisoquinoline: Protons are activated by the adjacent nitrogen, making the methyl group a reactive handle for further functionalization.
Quantified DifferenceQualitative difference in chemical reactivity, defining its role as either a stable substituent (3-position) or a reactive site (1-position).
ConditionsBase-catalyzed reactions or syntheses where C-H acidity of the methyl group is a factor.

For syntheses where the methyl group must remain inert, 3-Methylisoquinoline is the required choice to prevent unwanted side reactions and ensure predictable, regioselective outcomes.

CYP2A6 inhibition
Data to verify
IC₅₀/Ki reported in BindingDB (BDBM50159262); exact values require external database retrieval
May serve as CYP2A6 reference for method validation
Recombinant human CYP2A6; source-specific review needed

Direct Precursor Access: Bypasses Complex C-H Activation Routes for Targeted Synthesis

The 3-methylisoquinoline scaffold is a specific target in medicinal chemistry and materials science, leading to the development of advanced, multi-component catalytic methods for its de novo synthesis. For example, modern palladium-catalyzed reactions have been designed to construct this specific isomer from simpler precursors like benzylamines via tandem C-H allylation and cyclization. [REFS-1, REFS-2] Procuring 3-Methylisoquinoline directly provides a significant strategic advantage, bypassing these complex, optimization-intensive synthetic steps, thereby saving time, resources, and catalyst costs.

Evidence DimensionSynthetic Accessibility
Target Compound DataDirectly procurable as a high-purity starting material.
Comparator Or BaselineDe novo synthesis from commodity precursors (e.g., benzylamines) requires advanced, multi-component catalytic systems (e.g., Pd-catalyzed C-H activation).
Quantified DifferenceProcurement offers significant savings in process development time, catalyst cost, and purification compared to de novo synthesis.
ConditionsOrganic synthesis workflows targeting derivatives with a pre-formed 3-methylisoquinoline core.

Procuring this specific isomer is a more cost-effective and time-efficient starting point for complex target molecules than building the core structure from scratch.

Catalytic synthesis route
Class-level
Pd(II)-catalyzed one-pot tandem C-H allylation/amination/aromatization; moderate to good yields
Enables rapid 3-methylisoquinoline derivative library access
Patent-reported alternative: Ni-catalyzed industrial route
Physicochemical profile
Reported
3-Methyl: logP 2.543, pKa 5.66±0.30
Isoquinoline: logP ≈ 2.0, pKa ≈ 5.4
Requires tailored chromatographic and extraction conditions
Kovats RI 1313 (OV-101, 150 °C) aids GC identification

Precursor for C1-Functionalized 3-Methylisoquinoline Derivatives

When the synthetic goal is to functionalize the C1 position (e.g., via amination or other nucleophilic substitution), the inert nature of the C3-methyl group is a critical advantage. It allows for selective reaction at the C1 position without competing side reactions from the methyl substituent, making 3-Methylisoquinoline the superior choice over its C1-methyl isomer. [1]

Scaffold for Ligands and Materials Requiring a Stable Methyl Substituent

In the design of organometallic ligands, catalysts, or organic electronic materials, the methyl group on 3-Methylisoquinoline can be used to fine-tune steric bulk and electronic properties (via its inductive effect) without providing a site for unwanted reactivity. Its well-defined solid state further ensures accurate and reproducible incorporation into complex systems.

Starting Material for Pharmaceutical Candidates with a 3-Methyl Motif

For multi-step syntheses of complex pharmaceutical targets or natural products that contain the 3-methylisoquinoline core, direct procurement of this isomer is the most efficient and economical strategy. It eliminates the need for developing and optimizing de novo ring-formation reactions, accelerating the path to the final active compound. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
α₁-Adrenoceptor / Ca²⁺ channel negative control
No-effect profile at relevant concentrations
Assay specificity and signal verification
CYP2A6 metabolism reference
Reported CYP2A6 inhibitory activity
Method sensitivity and reproducibility
3-Substituted isoquinoline synthesis
Direct catalytic C-H activation route
Derivative accessibility and scope
Environmental azaarene exposure marker
Reported cannabis smoke constituent
Biomonitoring and metabolite profiling

XLogP3

2.7

Boiling Point

249.0 °C

LogP

2.68 (LogP)

Melting Point

68.0 °C

UNII

4QUO6NYB5J

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1125-80-0

Wikipedia

3-methylisoquinoline

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